Benzyl 8-hydroxy-3,4-dihydroisoquinoline-2(1h)-carboxylate
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Overview
Description
Benzyl 8-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is a synthetic compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzyl group, a hydroxy group at the 8th position, and a carboxylate group at the 2nd position of the tetrahydroisoquinoline core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzyl 8-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate typically involves multi-step organic reactions. One common method is the Pictet-Spengler reaction, which involves the condensation of a phenethylamine derivative with an aldehyde or ketone, followed by cyclization to form the tetrahydroisoquinoline core .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalytic hydrogenation, selective oxidation, and esterification reactions under controlled conditions .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form quinoline derivatives.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or aldehyde.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the tetrahydroisoquinoline core.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, selenium dioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, strong bases.
Major Products:
- Quinoline derivatives from oxidation .
- Alcohols or aldehydes from reduction .
- Various substituted tetrahydroisoquinolines from nucleophilic substitution.
Scientific Research Applications
Mechanism of Action
The mechanism of action of benzyl 8-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The hydroxy group at the 8th position and the carboxylate group at the 2nd position play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
- 1-Benzyl-1,2,3,4-tetrahydroisoquinoline.
- 8-Hydroxy-1,2,3,4-tetrahydroisoquinoline.
- 2-Carboxyl-1,2,3,4-tetrahydroisoquinoline.
Comparison: Benzyl 8-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is unique due to the presence of all three functional groups (benzyl, hydroxy, and carboxylate) on the tetrahydroisoquinoline core. This combination enhances its biological activity and potential therapeutic applications compared to its analogs.
Properties
Molecular Formula |
C17H17NO3 |
---|---|
Molecular Weight |
283.32 g/mol |
IUPAC Name |
benzyl 8-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C17H17NO3/c19-16-8-4-7-14-9-10-18(11-15(14)16)17(20)21-12-13-5-2-1-3-6-13/h1-8,19H,9-12H2 |
InChI Key |
ORQGPGUEDNPZMH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1C=CC=C2O)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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